molecular formula C23H30N4O2 B2772033 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide CAS No. 2097899-89-1

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide

Cat. No.: B2772033
CAS No.: 2097899-89-1
M. Wt: 394.519
InChI Key: OACJRMIJXRYGOL-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-11-17(2)13-20(12-16)29-10-8-24-23(28)19-6-4-9-27(15-19)22-14-18-5-3-7-21(18)25-26-22/h11-14,19H,3-10,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACJRMIJXRYGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O2, with a molecular weight of approximately 416.5 g/mol. The structural features include a cyclopenta[c]pyridazine moiety and a piperidine ring. These characteristics contribute to its unique biological profile.

PropertyValue
Molecular FormulaC23H24N6O2
Molecular Weight416.5 g/mol
CAS Number2097865-75-1
DensityN/A
Melting PointN/A
SolubilityN/A

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. It has been noted for its potential as an agonist or antagonist in specific signaling pathways. For instance, studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Antidepressant and Anxiolytic Effects

Research suggests that derivatives of cyclopenta[c]pyridazine exhibit antidepressant-like effects in animal models. In particular, the compound has shown promise in modulating serotonin receptor activity, which is crucial for mood regulation .

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include modulation of the PI3K/Akt signaling pathway, which is known to play a significant role in cancer cell survival and growth .

Anthelmintic Activity

The compound has also been screened for anthelmintic activity using Caenorhabditis elegans as a model organism. Preliminary results indicate that it exhibits significant activity against parasitic helminths, suggesting potential applications in treating parasitic infections .

Case Studies

  • Case Study on Antidepressant Activity :
    A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in serotonin levels in the brain following treatment.
  • Case Study on Cancer Cell Lines :
    In vitro assays using human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopenta[c]pyridazine moiety linked to a piperidine ring, which contributes to its biological activity. Its molecular formula is C16H20N6OC_{16}H_{20}N_{6}O, with a molecular weight of approximately 344.4 g/mol. The distinct structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Applications

  • Anticonvulsant Activity :
    • Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives of piperidine have shown effectiveness in models of maximal electroshock seizures (MES) and neuropathic pain . The structure-activity relationship (SAR) studies suggest that modifications at specific sites can enhance anticonvulsant efficacy, indicating potential for this compound in treating epilepsy and related conditions.
  • Anthelmintic Activity :
    • Preliminary studies have explored the anthelmintic potential of related compounds using Caenorhabditis elegans as a model organism. These investigations aim to identify compounds that can effectively combat parasitic infections, which are prevalent in many developing regions . The unique structural features of this compound may contribute to its effectiveness against helminths.
  • Modulation of Enzymatic Pathways :
    • The compound has been investigated for its ability to modulate various enzymatic pathways, which is crucial for understanding its pharmacological profile. Such interactions could lead to the development of novel therapeutic agents targeting metabolic disorders or other diseases influenced by enzyme activity.

Study 1: Anticonvulsant Efficacy

A study focused on the anticonvulsant activities of structurally similar compounds demonstrated that certain piperidine derivatives exhibited ED50 values lower than traditional anticonvulsants like phenobarbital. This suggests that 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide could potentially offer enhanced efficacy in seizure management .

Study 2: Anthelmintic Screening

In a screening assay designed to identify anthelmintic agents, compounds from a small chemical library were tested against C. elegans. The results indicated that some derivatives exhibited significant activity against helminths, prompting further exploration into the structural characteristics that confer this activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Use Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) to attach the cyclopenta[c]pyridazine moiety to the piperidine scaffold .

  • Step 2 : Introduce the phenoxyethyl group via nucleophilic substitution (NaH, THF, 0°C to rt) .

  • Critical parameters : Temperature control (e.g., 90°C vs. 105°C) impacts regioselectivity; solvent polarity (toluene/EtOH/H₂O mixtures) affects boronic acid coupling efficiency .

  • Validation : Monitor intermediates via LC-MS and confirm stereochemistry with NOESY NMR .

    • Data Table : Comparison of Reaction Yields
StepReagents/ConditionsYield (%)Purity (HPLC)
Suzuki couplingPd(PPh₃)₄, 90°C7295%
PhenoxyethylationNaH, THF, 0°C6589%

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for intermediates during synthesis?

  • Methodology :

  • Use orthogonal techniques : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for ambiguous signals .
  • Example : Aromatic proton shifts in the 3,5-dimethylphenoxy group may overlap; deuteration experiments or 2D-COSY can clarify assignments .
    • Troubleshooting : Discrepancies in piperidine ring conformation (e.g., chair vs. boat) require computational modeling (DFT) to correlate experimental and theoretical shifts .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine-3-carboxamide scaffold?

  • Methodology :

  • Variation 1 : Modify the cyclopenta[c]pyridazine substituents (e.g., electron-withdrawing groups at C-3) to assess kinase inhibition potency .

  • Variation 2 : Replace the 3,5-dimethylphenoxy group with bioisosteres (e.g., 3-pyridyltriazole-thiol) to optimize metabolic stability .

  • Assays : Use in vitro kinase panels (e.g., EGFR, VEGFR2) and MD simulations to map binding interactions .

    • Data Table : SAR of Analogues
CompoundSubstituentIC₅₀ (nM, EGFR)LogP
Parent3,5-dimethylphenoxy12.33.1
Analog 13-pyridyltriazole8.72.8

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal half-life), protein binding (SPR), and BBB permeability (PAMPA assay) .
  • Metabolite ID : Use LC-QTOF-MS to identify oxidative metabolites (e.g., N-dealkylation of the piperidine ring) .
    • Case Study : A related pyrazolo[4,3-c]pyridine derivative showed poor oral bioavailability due to rapid glucuronidation; prodrug strategies (e.g., esterification) improved AUC by 4× .

Q. What computational methods are suitable for predicting off-target interactions of this compound?

  • Methodology :

  • Docking : Use AutoDock Vina with homology models of off-target receptors (e.g., serotonin 5-HT₂A) .
  • Machine Learning : Train a Random Forest model on ChEMBL bioactivity data to predict promiscuity .
    • Validation : Compare predictions with experimental selectivity panels (e.g., Eurofins Cerep SafetyScreen) .

Methodological Guidance

Q. How should researchers design a robust bioassay protocol to evaluate this compound’s inhibition of cyclin-dependent kinases (CDKs)?

  • Protocol :

  • Step 1 : Use recombinant CDK2/cyclin E complexes in a luminescent ADP-Glo™ assay (Z´ factor >0.7) .
  • Step 2 : Include staurosporine as a positive control (IC₅₀ ~4 nM) and DMSO vehicle controls.
  • Data Analysis : Fit dose-response curves with GraphPad Prism using a 4-parameter logistic model .

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

  • Techniques :

  • Forced degradation : Expose the compound to 40°C/75% RH for 14 days .
  • Analysis : UPLC-PDA-ELSD for quantitation; HRMS/MS for structural elucidation of degradants (e.g., hydrolyzed carboxamide) .

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